2-[4-(5-Formylpyridin-3-yl)-pyrazol-1-yl]-N,N-dimethylacetamide
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Overview
Description
2-[4-(5-Formylpyridin-3-yl)-pyrazol-1-yl]-N,N-dimethylacetamide is a complex organic compound that features a pyrazole ring substituted with a formylpyridine group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-Formylpyridin-3-yl)-pyrazol-1-yl]-N,N-dimethylacetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and supply .
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-Formylpyridin-3-yl)-pyrazol-1-yl]-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group would yield a carboxylic acid derivative, while reduction would yield an alcohol derivative .
Scientific Research Applications
2-[4-(5-Formylpyridin-3-yl)-pyrazol-1-yl]-N,N-dimethylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(5-Formylpyridin-3-yl)-pyrazol-1-yl]-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The formylpyridine group can interact with enzymes and receptors, modulating their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(2-Bromo-5-formylpyridin-3-yl)pivalamide: Similar structure but with a bromine atom instead of the pyrazole ring.
N-(2-Cyano-5-formylpyridin-3-yl)pivalamide: Contains a cyano group instead of the pyrazole ring.
Hydrazine-coupled pyrazole derivatives: Similar pyrazole core but with different substituents.
Uniqueness
2-[4-(5-Formylpyridin-3-yl)-pyrazol-1-yl]-N,N-dimethylacetamide is unique due to its combination of a formylpyridine group and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H14N4O2 |
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Molecular Weight |
258.28 g/mol |
IUPAC Name |
2-[4-(5-formylpyridin-3-yl)pyrazol-1-yl]-N,N-dimethylacetamide |
InChI |
InChI=1S/C13H14N4O2/c1-16(2)13(19)8-17-7-12(6-15-17)11-3-10(9-18)4-14-5-11/h3-7,9H,8H2,1-2H3 |
InChI Key |
SKZDGCOXWZOHEF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CN1C=C(C=N1)C2=CN=CC(=C2)C=O |
Origin of Product |
United States |
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